molecular formula C12H11N3O6S B417225 2-methyl-N''-nosyl-3-furohydrazide

2-methyl-N''-nosyl-3-furohydrazide

Cat. No.: B417225
M. Wt: 325.3g/mol
InChI Key: VPUGNDUDZPJJMB-UHFFFAOYSA-N
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Description

2-Methyl-N''-nosyl-3-furohydrazide is a furan-based hydrazide derivative characterized by a 2-methylfuran moiety linked to a hydrazide functional group, further substituted with a nitrobenzenesulfonyl (nosyl) group. Hydrazides, such as those described in , are critical intermediates in synthesizing bioactive molecules, including hydrazones and polyimide precursors . The nosyl group (often derived from 2-nitrobenzenesulfonyl chloride) is a common activating agent in organic synthesis, enhancing reactivity and stability in intermediates .

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.3g/mol

IUPAC Name

2-methyl-N'-(4-nitrophenyl)sulfonylfuran-3-carbohydrazide

InChI

InChI=1S/C12H11N3O6S/c1-8-11(6-7-21-8)12(16)13-14-22(19,20)10-4-2-9(3-5-10)15(17)18/h2-7,14H,1H3,(H,13,16)

InChI Key

VPUGNDUDZPJJMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CO1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

27.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

The compound’s backbone consists of a furan ring (substituted at the 3-position with a hydrazide group) and a 2-methyl group. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source
2-Methyl-N'-[2-(2-naphthyloxy)acetyl]-3-furohydrazide 3-Furohydrazide 2-methyl, naphthyloxy-acetyl C₁₈H₁₆N₂O₄ 324.33
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide Benzohydrazide 3-fluorobenzylidene, 2-methyl C₁₅H₁₃FN₂O 256.28
2-((3-Nitrophenyl)amino)acetohydrazide Acetohydrazide 3-nitrophenylamino C₈H₁₀N₄O₃ 210.19
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Furan carboxamide 2-methyl, N-phenyl C₁₂H₁₁NO₂ 201.22

Key Observations :

  • Furan vs.
  • Substituent Effects: The nosyl group introduces sulfonyl and nitro functionalities, enhancing electrophilicity and thermal stability relative to acetyl or benzylidene substituents .

Reactivity Profile

  • Hydrogen Bonding : The hydrazide group (–NH–NH–C=O) facilitates intermolecular N–H⋯O hydrogen bonds, as seen in N′-(3-fluorobenzylidene)-2-methylbenzohydrazide, which forms crystalline chains .
  • Electrophilic Substitution: The nosyl group’s nitro and sulfonyl moieties activate the molecule for nucleophilic aromatic substitution, contrasting with acetyl or benzylidene analogs .

Physicochemical Properties

Thermal and Solubility Data

Property 2-Methyl-N''-Nosyl-3-Furohydrazide (Predicted) N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide Fenfuram
Melting Point (°C) 180–190 (decomposes) 165–167 (crystalline) 98–100
Solubility in Water Low (polar aprotic solvents preferred) Insoluble Slightly soluble
Hydrogen Bond Donors 2 (NH groups) 2 1

Notes:

  • The nosyl group’s nitro functionality likely increases melting point and decomposition temperature compared to non-sulfonylated analogs .
  • Low water solubility is consistent with hydrazides like 2-((3-nitrophenyl)amino)acetohydrazide, which require organic solvents for processing .

Pharmacological Potential

  • Antimicrobial Activity: Hydrazides in exhibit antimicrobial properties; the nosyl group may enhance bioavailability and target specificity .

Material Science

  • Polymer Precursors: Analogous to 3-chloro-N-phenyl-phthalimide (), sulfonylated hydrazides could serve as monomers for heat-resistant polyimides .

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